Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate is an organic compound characterized by the presence of a chlorinated cyclopropyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate typically involves the reaction of 1-chlorocyclopropane with methyl acetoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Solvents such as toluene or dichloromethane are commonly used to dissolve the reactants and control the reaction temperature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound typically yields alcohol derivatives.
Substitution: The chlorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate exerts its effects involves the interaction of its chlorocyclopropyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the context of its application. The pathways involved often include covalent bonding with active sites or non-covalent interactions with binding pockets.
Comparison with Similar Compounds
- Methyl 3-(1-bromocyclopropyl)-3-oxopropanoate
- Methyl 3-(1-fluorocyclopropyl)-3-oxopropanoate
- Methyl 3-(1-iodocyclopropyl)-3-oxopropanoate
Uniqueness: Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability compared to its bromine, fluorine, and iodine analogs. The chlorinated compound often exhibits different physical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-11-6(10)4-5(9)7(8)2-3-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAIWCCCSBVELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1(CC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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